

Cyanomethyl methyl(phenyl)carbamodithioate

CAS number 76926-16-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Cyanomethyl methyl(phenyl)carbamodithioate
Cat. No.:	B1354254

[Get Quote](#)

Technical Guide: Cyanomethyl methyl(phenyl)carbamodithioate

CAS Number: 76926-16-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cyanomethyl methyl(phenyl)carbamodithioate**, a compound primarily utilized as a chain transfer agent in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This document collates its chemical and physical properties, outlines detailed experimental protocols for its synthesis and application, and discusses its potential biological activities based on the broader class of dithiocarbamates.

Chemical and Physical Properties

Cyanomethyl methyl(phenyl)carbamodithioate is a solid, typically appearing as a white to orange or green powder or crystal.^{[1][2]} It is characterized by low solubility in water but is more soluble in organic solvents. Key quantitative properties are summarized in the table below.

Property	Value	References
Molecular Formula	C ₁₀ H ₁₀ N ₂ S ₂	[1]
Molecular Weight	222.33 g/mol	
Melting Point	88-92 °C	
Appearance	White to Orange to Green powder to crystal	[1] [2]
Purity (typical)	>98.0% (HPLC)	[1] [2]
Storage Temperature	2-8°C	

Chemical Identifiers:

Type	Identifier	References
CAS Number	76926-16-4	[1]
InChI	1S/C10H10N2S2/c1-12(10(13)14-8-7-11)9-5-3-2-4-6-9/h2-6H,8H2,1H3	
InChI Key	FYACMHCOCSVNHO-UHFFFAOYSA-N	
SMILES	CN(C(=S)SCC#N)c1ccccc1	[1]
MDL Number	MFCD16038113	
PubChem Substance ID	329763967	

Synthesis Protocol

The synthesis of **Cyanomethyl methyl(phenyl)carbamodithioate** can be performed in a two-step process. The first step involves the formation of the sodium N-methyl-N-phenyl dithiocarbamate salt, which is then reacted with bromoacetonitrile.

Step 1: Synthesis of Sodium N-methyl-N-phenyl dithiocarbamate

This procedure is adapted from the synthesis of similar dithiocarbamate salts.[\[3\]](#)[\[4\]](#)[\[5\]](#)

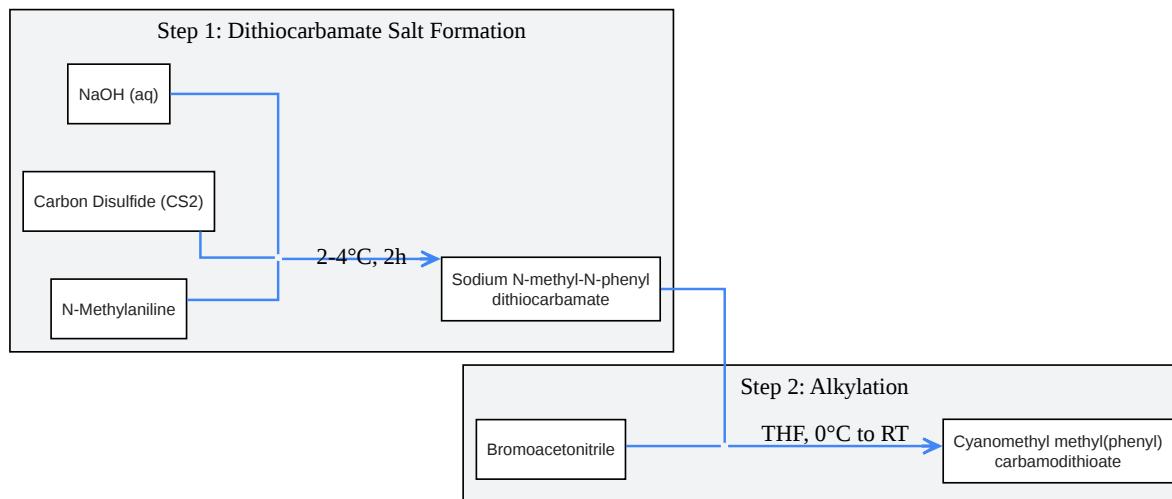
Materials:

- N-methylaniline
- Carbon disulfide (CS₂)
- Sodium hydroxide (NaOH)
- Distilled water
- Diethyl ether
- Acetone

Procedure:

- Prepare a solution of sodium hydroxide (e.g., 8 g, 0.2 mol) in distilled water (10 mL) in a two-necked flask equipped with a thermometer and a magnetic stirrer.
- Cool the NaOH solution to 2-4°C in an ice bath.
- Slowly add N-methylaniline (e.g., 21.8 mL, 0.2 mol) to the cooled solution while stirring.
- Add carbon disulfide dropwise to the mixture, maintaining the temperature between 2-4°C.
- Continue stirring the mixture at this low temperature for approximately 2 hours. A yellowish-white solid product should precipitate.
- Filter the solid product and wash it with small portions of cold diethyl ether.
- Recrystallize the crude product from acetone to yield purified sodium N-methyl-N-phenyl dithiocarbamate.

Step 2: Synthesis of Cyanomethyl methyl(phenyl)carbamodithioate


This step involves the nucleophilic substitution of the dithiocarbamate salt onto bromoacetonitrile.

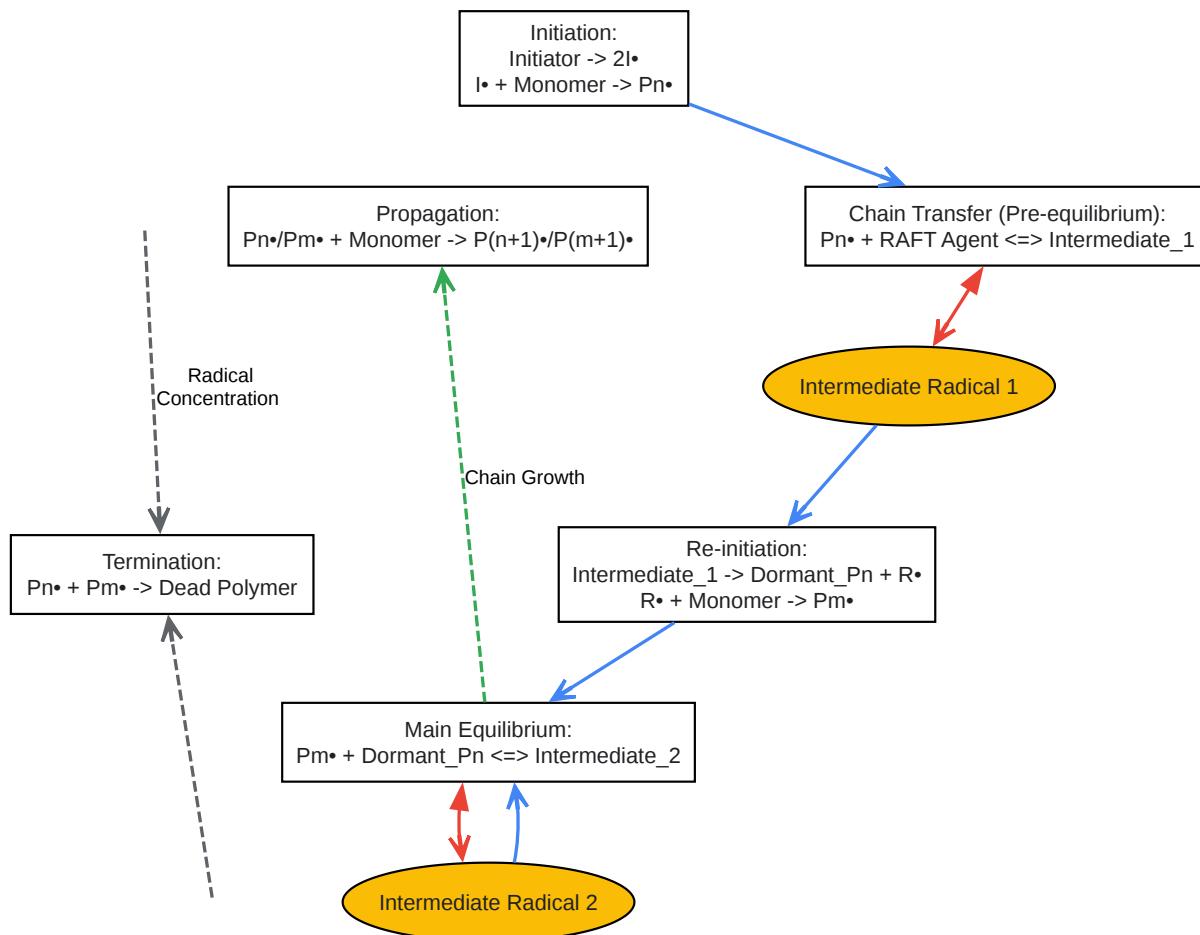
Materials:

- Sodium N-methyl-N-phenyl dithiocarbamate (from Step 1)
- Bromoacetonitrile
- A suitable solvent (e.g., Tetrahydrofuran - THF)

Procedure:

- Dissolve the sodium N-methyl-N-phenyl dithiocarbamate in a suitable solvent such as THF in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Slowly add an equimolar amount of bromoacetonitrile to the solution.
- Allow the reaction mixture to stir at room temperature for several hours (e.g., 2-20 hours) until the reaction is complete (monitoring by TLC is recommended).
- Once the reaction is complete, the resulting mixture can be worked up by filtering off any precipitated sodium bromide and removing the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield the final product, **Cyanomethyl methyl(phenyl)carbamodithioate**.

[Click to download full resolution via product page](#)


Proposed synthesis pathway for **Cyanomethyl methyl(phenyl)carbamodithioate**.

Application in RAFT Polymerization

The primary application of **Cyanomethyl methyl(phenyl)carbamodithioate** is as a chain transfer agent (CTA) in RAFT polymerization.^{[6][7]} This technique allows for the synthesis of polymers with controlled molecular weights and low polydispersity.^{[8][9]} This compound is particularly effective for the polymerization of vinyl esters and vinyl amides.^[6]

Mechanism of Action in RAFT Polymerization

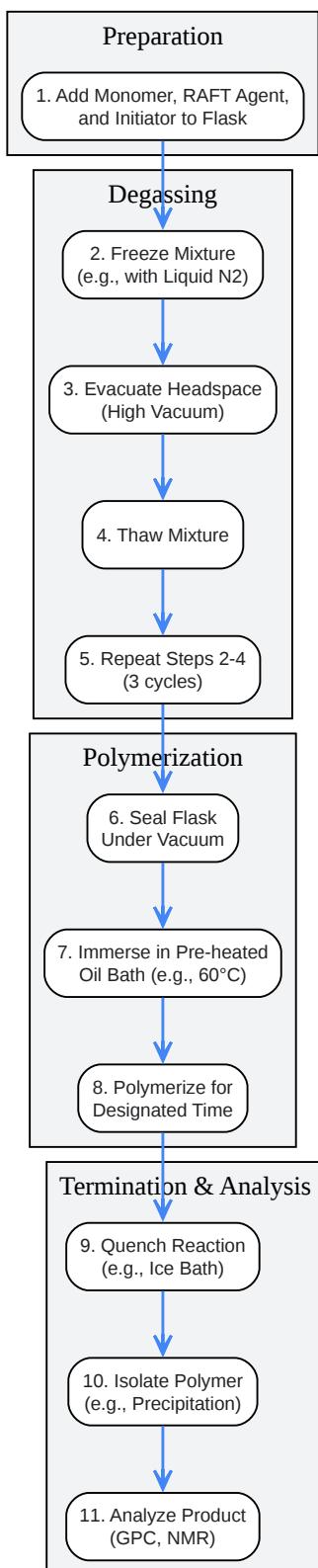
RAFT polymerization is a degenerative chain transfer process that establishes an equilibrium between active propagating radicals and dormant polymeric thiocarbonylthio species.^{[10][11]} The dithiocarbamate moiety acts as the stabilizing group (Z-group), while the cyanomethyl group serves as the reinitiating or leaving group (R-group).^[12] This equilibrium allows for the controlled growth of polymer chains.

[Click to download full resolution via product page](#)

General mechanism of RAFT polymerization.

Experimental Protocol: RAFT Polymerization of Vinyl Acetate

The following is a typical procedure for the polymerization of vinyl acetate using **Cyanomethyl methyl(phenyl)carbamodithioate** as the RAFT agent.^[2]


Materials:

- Vinyl acetate (monomer)

- 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
- **Cyanomethyl methyl(phenyl)carbamodithioate** (RAFT agent, CAS 76926-16-4)
- Polymerization vessel (e.g., ampule or Schlenk tube)
- Vacuum line
- Oil bath

Procedure:

- In a polymerization vessel, prepare a solution of vinyl acetate (2.0 mL, 23.23 mmol), AIBN (2.0 mg, 0.012 mmol), and **Cyanomethyl methyl(phenyl)carbamodithioate** (26.64 mg, 0.12 mmol).
- De-gas the contents of the vessel by subjecting it to three repeated freeze-pump-thaw cycles under high vacuum (e.g., 0.05 mm Hg).
- Seal the vessel under vacuum.
- Place the sealed vessel in a pre-heated oil bath at 60°C.
- Allow the polymerization to proceed for the desired time (e.g., 16 hours).
- To terminate the reaction, remove the vessel from the oil bath and cool it rapidly, for instance, by immersing it in an ice bath.
- The resulting polymer can be isolated by precipitation in a non-solvent (e.g., hexane) and dried under vacuum.
- Analyze the polymer for molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and determine monomer conversion using ¹H NMR.

[Click to download full resolution via product page](#)

Experimental workflow for a typical RAFT polymerization.

Biological and Toxicological Profile

Direct studies on the biological activity and toxicology of **Cyanomethyl methyl(phenyl)carbamodithioate** are not widely available in the public domain. However, the broader class of dithiocarbamates is known for a wide range of biological activities, including antifungal, antiparasitic, and anticancer properties.[13][14]

The mechanism of action for the biological activity of dithiocarbamates is often linked to their ability to chelate metal ions, which can lead to the inhibition of metal-containing enzymes, such as superoxide dismutase.[4]

Studies on organotin(IV) complexes containing N-alkyl-N-phenyl dithiocarbamate ligands have demonstrated significant cytotoxic effects against various human cancer cell lines.[13][14] The lipophilicity conferred by the phenyl group is thought to enhance cytotoxic activity.[14] While these studies involve metal complexes and not the free ligand, they suggest that the N-methyl-N-phenyl dithiocarbamate moiety itself is a pharmacologically active scaffold.

The table below summarizes the in vitro cytotoxicity (IC_{50} values) of some organotin(IV) N-phenyl dithiocarbamate compounds against human T-lymphoblastic leukemia (Jurkat E6.1) cells to provide context.

Compound	Ligand Structure	IC ₅₀ (µM) on Jurkat E6.1 cells	Reference
ODTC 1	Diphenyltin(IV) diisopropylthiocarbamate	1.45	[15]
ODTC 2	Triphenyltin(IV) diisopropylthiocarbamate	0.81	[15]
ODTC 3	Diphenyltin(IV) N-butyl-N-isobutylthiocarbamate	1.05	[15]
ODTC 4	Triphenyltin(IV) N-butyl-N-isobutylthiocarbamate	0.94	[15]
ODTC 5	Triphenyltin(IV) N-ethyl-N-phenylthiocarbamate	0.67	[15]
Vincristine	(Positive Control)	0.02	[15]

Note: The IC₅₀ values are for the organotin complexes, not for **Cyanomethyl methyl(phenyl)carbamodithioate** itself.

Safety Information

According to supplier safety data sheets, **Cyanomethyl methyl(phenyl)carbamodithioate** is classified with the GHS07 pictogram and the signal word "Warning". It may cause an allergic skin reaction (Hazard Statement H317). Standard precautions for handling chemical reagents, including the use of personal protective equipment, are advised.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyanomethyl Methyl(phenyl)carbamodithioate | CymitQuimica [cymitquimica.com]
- 2. RAFT聚合反应操作步骤 [sigmaaldrich.com]
- 3. Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 5. CN102267931A - Metham production process - Google Patents [patents.google.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Cyanomethyl diphenylcarbamodithioate 97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polymer.bocsci.com [polymer.bocsci.com]
- 11. wlv.openrepository.com [wlv.openrepository.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest on Jurkat E6.1, T Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cyanomethyl methyl(phenyl)carbamodithioate CAS number 76926-16-4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1354254#cyanomethyl-methyl-phenyl-carbamodithioate-cas-number-76926-16-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com